molecular formula C14H28BNO3 B8203141 N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide

N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide

Cat. No.: B8203141
M. Wt: 269.19 g/mol
InChI Key: HWYFUUQUVKRMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide is a chemical compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide typically involves the reaction of a boronic ester with an appropriate amide precursor. One common method involves the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a starting material. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and bases such as potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide involves its ability to form stable boron-carbon bonds. The boronic ester group can interact with various molecular targets, facilitating reactions such as cross-coupling. The amide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide is unique due to its specific combination of a boronic ester and an amide group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and materials science.

Properties

IUPAC Name

N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28BNO3/c1-11(2)16-12(17)9-7-8-10-15-18-13(3,4)14(5,6)19-15/h11H,7-10H2,1-6H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYFUUQUVKRMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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